1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone
Description
1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone is a dibenzazepine derivative characterized by a fused bicyclic aromatic system with an acetyl group at position 11 and a 2-nitrophenoxy substituent at the ethanone moiety. Key properties include:
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-22(15-28-21-12-6-5-11-20(21)24(26)27)23-18-9-3-1-7-16(18)13-14-17-8-2-4-10-19(17)23/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUWKHMPJXNDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)COC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schmidt Reaction of α-Tetralone
α-Tetralone undergoes reaction with hydrazoic acid (HN₃) in the presence of a strong acid catalyst (e.g., H₂SO₄) to yield 5,6-dihydrobenzo[b]benzazepin-11-one. The mechanism involves nucleophilic attack by HN₃ on the protonated ketone, followed by rearrangement and ring expansion:
Key Parameters
Functionalization with 2-Nitrophenoxy Group
The critical challenge lies in introducing the 2-nitrophenoxy moiety at the α-position of the ethanone. This is achieved through a two-step bromination and nucleophilic substitution sequence.
α-Bromination of Ethanone
The methyl group of 1-(5,6-dihydrobenzo[b]benzazepin-11-yl)ethanone is brominated using N-bromosuccinimide (NBS) under radical initiation:
Conditions
Nucleophilic Substitution with 2-Nitrophenoxide
The α-bromoethanone intermediate reacts with sodium 2-nitrophenoxide in a polar aprotic solvent to form the target compound:
Optimization
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Base: Sodium hydride (NaH) to generate phenoxide in situ.
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Solvent: Dimethylformamide (DMF) at 60°C for 12 hours.
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Workup: Precipitation in ice-water, filtration, and purification via column chromatography (SiO₂, ethyl acetate/hexane).
Alternative Pathways and Comparative Analysis
Direct Condensation Approaches
Attempts to condense 2-nitrophenol directly with α-chloroethanone derivatives under basic conditions (K₂CO₃, acetone) resulted in lower yields (<30%) due to competing hydrolysis.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction (DIAD, PPh₃) between 2-nitrobenzyl alcohol and α-hydroxyethanone precursors was explored but deemed impractical due to the instability of the alcohol intermediate.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antipsychotic Activity : Research indicates that derivatives of benzazepine compounds exhibit antipsychotic properties. Studies have shown that modifications to the benzazepine structure can enhance dopamine receptor affinity, which is crucial for treating schizophrenia and other psychiatric disorders .
- Antidepressant Effects : Some analogs of this compound have been investigated for their potential antidepressant effects. The mechanism often involves serotonin reuptake inhibition, which is a common target in the development of antidepressants .
- Anticancer Properties : Preliminary studies suggest that compounds similar to 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone may possess anticancer activities. They may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Pharmacological Studies
- In vitro Studies : Laboratory tests have demonstrated the compound's ability to modulate neurotransmitter systems, indicating potential use in neuropharmacology. Its impact on GABAergic and glutamatergic systems has been documented, suggesting a role in anxiety and mood regulation .
- In vivo Models : Animal models have been utilized to assess the efficacy and safety profile of this compound. Observations include improvements in behavioral tests related to anxiety and depression, supporting its therapeutic potential .
Material Science Applications
- Polymer Chemistry : The compound's unique chemical structure allows it to be incorporated into polymer matrices for developing advanced materials with specific electrical or optical properties. Such applications are being explored in sensor technology and drug delivery systems .
- Nanotechnology : Research is ongoing into using this compound in nanocarriers for targeted drug delivery, enhancing the bioavailability of therapeutic agents while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 1-(5,6-dihydrobenzobbenzazepin-11-yl)-2-(2-nitrophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, leading to modulation of signal transduction pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Gene Expression: Modulating gene expression and protein synthesis, leading to changes in cellular functions.
Comparison with Similar Compounds
Molecular and Structural Data
- Molecular Formula : C22H18N2O4 (inferred from substituents and core structure)
- Molecular Weight : ~386.4 g/mol (calculated)
- CAS Registry Number : 13080-75-6 (core structure reference)
- Synonyms: 5-Acetyliminodibenzyl (core structure), 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-acetyl .
- Structure: The dibenzazepine core consists of two benzene rings fused to a seven-membered azepine ring. The acetyl group at position 11 and the 2-nitrophenoxy group introduce electron-withdrawing effects, influencing reactivity and biological activity.
Physicochemical Properties
- Melting Point : 95–97°C (core structure)
- Boiling Point : ~446.7°C (estimated)
- Lipophilicity (logP) : ~3.12 (calculated for the core structure)
- Solubility : Low water solubility due to aromaticity; soluble in organic solvents like ethyl acetate and toluene .
Structural Analogues
Key Observations:
Binding Affinity : The hydroxylamine-substituted benzo[d]isothiazole (Compound 1, ) exhibits superior binding energy (−8.7 kcal/mol) compared to typical dibenzazepines, likely due to hydrogen-bonding interactions from hydroxylamine groups. The target compound’s nitro group may reduce binding efficiency due to steric hindrance .
Pharmacological Activity: Lofepramine and Desipramine demonstrate antidepressant effects via monoamine reuptake inhibition. The target compound’s nitro-phenoxy group may shift activity toward alternative targets (e.g., enzyme inhibition) but requires experimental validation .
Key Observations:
- Reactivity: The nitro group in the target compound may necessitate stringent safety protocols (e.g., P261: Avoid inhalation) compared to methoxy-substituted JWH cannabinoids .
- Yield Optimization : Microwave synthesis (used for triazoles in ) could reduce reaction times for the target compound, though nitro groups may complicate microwave compatibility .
Biological Activity
1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a dibenzoazepine framework. Its molecular formula is with a molecular weight of 312.34 g/mol. The presence of the nitrophenoxy group is significant for its biological activity.
Cytotoxicity
Recent studies have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects on human cancer cell lines such as HeLa and U87, with IC50 values ranging from 93.7 µM to 322.8 µM . The cytotoxicity was attributed to the ability of these compounds to induce apoptosis and necrosis in cancer cells.
The proposed mechanism for the cytotoxic activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells. This was observed in studies where compounds similar to 1-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone exhibited radical formation under alkaline conditions, which correlated with their cytotoxic effects .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzazepine core can significantly influence the biological activity of these compounds. For example, substituents on the nitrogen atom or variations in the phenoxy group can enhance or diminish cytotoxic properties .
Table: Structure-Activity Relationships
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Chlorine | 93.7 | HeLa |
| Compound B | Methyl | 240.2 | U87 |
| Compound C | Nitro | >300 | EUFA30 |
Case Studies
- Study on Cytotoxic Effects : A study involving several derivatives of dibenzoazepines found that certain substitutions led to enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
- Mechanistic Insights : Another research highlighted that compounds with strong electron-withdrawing groups (like nitro groups) demonstrated improved efficacy in inducing cell death through apoptosis pathways .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(2-nitrophenoxy)ethanone, and how can functional group compatibility be optimized?
Methodological Answer:
The synthesis typically involves coupling a 5,6-dihydrobenzo[b][1]benzazepine precursor with a 2-nitrophenoxy-ethanone derivative. A reflux-based approach (e.g., ethanol with glacial acetic acid as a catalyst, as in ) is effective for forming ketone linkages. Key considerations:
- Functional Group Stability : The nitro group is electron-withdrawing, which may necessitate mild conditions to prevent reduction or side reactions.
- Purification : Column chromatography or recrystallization is critical due to potential byproducts from incomplete coupling.
- Yield Optimization : Multivariate analysis (e.g., Design of Experiments) can identify optimal molar ratios and reaction times .
Basic: How is the structural integrity of the compound verified post-synthesis, and what spectroscopic techniques are most reliable?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the benzazepine core and nitrophenoxy substitution. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 190–200 ppm are diagnostic.
- FTIR : Detect the C=O stretch (~1680 cm) and NO asymmetric/symmetric stretches (~1520 and 1350 cm) (see for ethanone analogs).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Cross-reference with NIST Chemistry WebBook data for nitroaromatic compounds .
Advanced: What role does the 2-nitrophenoxy group play in modulating biological activity, and how can structure-activity relationship (SAR) studies be designed to evaluate this?
Methodological Answer:
The nitro group enhances electrophilicity, potentially influencing receptor binding or metabolic stability. For SAR:
- Analog Synthesis : Replace the nitro group with other electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups.
- Biological Assays : Test inhibition of targets like intestinal alkaline phosphatase (IAP) using IC protocols (). For example, compare nitro-substituted derivatives to unsubstituted analogs.
- Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic effects on binding affinity .
Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values for benzazepine derivatives in enzymatic assays?
Methodological Answer:
Discrepancies in IC data (e.g., ’s levamisole values ranging from 5,000 to 400,000 nM) arise from:
- Assay Conditions : Standardize buffer pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted IAP).
- Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.
- Replication : Perform triplicate experiments with positive controls (e.g., L-homoarginine for IAP inhibition). Statistical tools like ANOVA can identify outliers .
Advanced: What analytical methods are suitable for quantifying this compound in biological matrices like plasma or urine?
Methodological Answer:
- Sample Preparation : Apply solvent bar microextraction (SBME) with hydrophobic deep eutectic solvents (DES) to isolate the compound from complex matrices ().
- Quantification : Pair with HPLC-DAD (Diode Array Detection) at λ = 254 nm (optimal for nitroaromatic absorbance). Validate linearity (R ≥ 0.995) and limit of detection (LOD < 10 ng/mL).
- Cross-Validation : Confirm results using LC-MS/MS for enhanced specificity .
Advanced: How does the compound’s electronic structure influence its interaction with neurotransmitter receptors compared to tricyclic antidepressants (TCAs)?
Methodological Answer:
Unlike TCAs (e.g., desipramine, ), the nitro group may reduce affinity for norepinephrine/serotonin transporters due to steric or electronic effects. Experimental approaches:
- Radioligand Binding Assays : Compare displacement of H-imipramine in synaptic membranes.
- Molecular Docking : Map the nitro group’s spatial orientation relative to TCA-binding pockets (e.g., serotonin transporter S1 site).
- In Vivo Studies : Assess antidepressant-like effects in rodent forced-swim tests, controlling for nitro-mediated oxidative stress .
Basic: What are the stability considerations for storing this compound, and how can degradation products be monitored?
Methodological Answer:
- Storage : Protect from light (nitro groups are photolabile) at –20°C under inert gas (N).
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Track nitro-to-amine reduction or ethanone hydrolysis.
- Mass Spectrometry : Identify degradation products via fragmentation patterns (e.g., loss of NO or phenoxy groups) .
Advanced: Can the nitro group serve as a precursor for further functionalization, and what reaction conditions are optimal?
Methodological Answer:
Yes, the nitro group can be reduced to an amine (e.g., using H/Pd-C) for subsequent acylation or alkylation. Key steps:
- Catalytic Hydrogenation : Perform at 30–50 psi H in ethanol/THF. Monitor via TLC for complete reduction.
- Post-Modification : Couple the amine with activated esters (e.g., NHS esters) to generate amide derivatives.
- Characterization : Confirm functionalization via H NMR (amine protons at ~2.5 ppm) and IR (disappearance of NO stretches) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
